molecular formula C12H15NO B7874407 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

Cat. No.: B7874407
M. Wt: 189.25 g/mol
InChI Key: GTVNJUMCQWMCJW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine (molecular formula: C₁₂H₁₅NO, molecular weight: 189.25 g/mol) is a heterocyclic compound featuring an azetidine (four-membered saturated nitrogen-containing ring) linked via an ether group to a 2,3-dihydro-1H-indene moiety. Its SMILES notation is O(C1CCC2=C1C=CC=C2)C1CNC1, and its InChIKey is UYVLSFJYLICQET-UHFFFAOYSA-N .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12/h4-6,12-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVNJUMCQWMCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrochloride Salt Formation

The final compound is often isolated as its hydrochloride salt to enhance stability. Treatment with HCl gas in diethyl ether or methanol yields 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine hydrochloride:

3-(Inden-5-yloxy)azetidine+HCl3-(Inden-5-yloxy)azetidine hydrochloride\text{3-(Inden-5-yloxy)azetidine} + \text{HCl} \rightarrow \text{3-(Inden-5-yloxy)azetidine hydrochloride}

Boc Deprotection

When Boc-protected intermediates are used (e.g., NN-Boc-azetidine derivatives), deprotection with trifluoroacetic acid (TFA) or HCl/dioxane liberates the free amine:

N-Boc-3-(Inden-5-yloxy)azetidineTFA3-(Inden-5-yloxy)azetidine+CO2+(CH3)3CH\text{N-Boc-3-(Inden-5-yloxy)azetidine} \xrightarrow{\text{TFA}} \text{3-(Inden-5-yloxy)azetidine} + \text{CO}2 + \text{(CH}3\text{)}_3\text{CH}

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Method Conditions Yield (%) Advantages Limitations
Nucleophilic SubstitutionK2_2CO3_3, DMF, 80°C60–75Simple setupModerate yields, purification challenges
Mitsunobu ReactionDIAD, PPh3_3, THF, rt80–85High regioselectivityCostly reagents, byproduct removal
Aza-Michael AdditionDBU, CH3_3CN, 65°C70–78Mild conditions, functional group toleranceRequires pre-formed unsaturated ester

Mechanistic Insights

Ring Strain and Reactivity

The azetidine ring’s 90° bond angles induce significant strain, enhancing reactivity toward ring-opening or functionalization. This strain facilitates nucleophilic substitution at the 3-position, enabling efficient indenyloxy group introduction.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing transition states. For example, DBU-mediated reactions in acetonitrile achieve faster kinetics compared to THF.

Scalability and Industrial Considerations

Gram-scale synthesis is feasible via continuous flow chemistry , which minimizes side reactions and improves heat transfer. For instance, aza-Michael additions in microreactors achieve 90% conversion in 10 minutes, compared to 4 hours in batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine can undergo several types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the azetidine ring or the indene moiety, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized azetidines and indene derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The 2,3-dihydro-1H-inden-5-yloxy group is a recurring motif in several compounds, but the attached functional groups vary significantly:

Piperazine Derivatives

describes six phenethyl-piperazine compounds substituted with the 2,3-dihydro-1H-inden-5-yloxy group (e.g., compounds 13–19 ). These include:

  • 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-ethoxyphenyl)piperazine (13) : Molecular weight ≈ 500 g/mol (estimated from structure), melting point 65.2–66.1°C.
  • 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine (19) : Melting point 91.4–92.1°C .

Comparison :

  • The azetidine derivative is structurally simpler (MW ~189 g/mol vs. ~450–550 g/mol for piperazine analogs).
  • Piperazine derivatives exhibit broader aromatic substitution (e.g., methoxy, fluoro, chloro), which may enhance lipophilicity and intermolecular interactions .
Nitroaniline Derivatives

3-(2,3-Dihydro-1H-inden-5-yloxy)-5-nitroaniline (C₁₅H₁₄N₂O₃, purity 95%) shares the indenyloxy group but replaces azetidine with a nitroaniline moiety. This substitution introduces strong electron-withdrawing effects, altering electronic properties and reactivity .

Cathinone Analogs

describes 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a cathinone derivative with a similar indenyl backbone.

Physical and Spectral Properties

Property 3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine Piperazine Derivatives (e.g., 13–19 ) Nitroaniline Derivative
Molecular Weight (g/mol) 189.25 ~450–550 278.29 (C₁₅H₁₄N₂O₃)
Melting Point (°C) Not reported 65.2–92.1 Not reported
Key Spectral Techniques Not available ¹H/¹³C NMR, HRMS HRMS, HPLC
Purity Not reported 43–68% yield 95%

Notes:

  • Piperazine derivatives in were characterized via NMR and HRMS, with yields (43–68%) reflecting moderate synthetic efficiency.
  • The nitroaniline analog’s 95% purity () suggests robust purification protocols, though the target compound’s purity data are unavailable .

Functional Implications

  • Pharmacological Potential: Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The azetidine analog’s smaller size may offer improved bioavailability but reduced target specificity. The cathinone derivative’s psychoactive properties () hint at the indenyl group’s role in receptor interaction, though azetidine’s impact remains unexplored .
  • Chemical Reactivity :
    • The nitroaniline derivative’s nitro group enhances electrophilicity, whereas azetidine’s strained ring may favor nucleophilic ring-opening reactions.

Biological Activity

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is a compound of interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which contributes to its unique reactivity and interaction with biological targets. The structural characteristics of this compound facilitate its role in various biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain allows it to participate in biochemical reactions that can inhibit or activate various enzymes or receptors. This mechanism is crucial for its potential therapeutic applications in treating diseases.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication through interference with viral enzymes or host cell pathways.

Anticancer Activity

The compound has shown promise in anticancer studies. Its cytotoxic effects have been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (µM) Reference
HEPG2 (Liver Cancer)10.5
MCF7 (Breast Cancer)8.2
SW1116 (Colon Cancer)12.0
BGC823 (Stomach Cancer)9.0

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, as summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Candida albicans25Moderate
Mycobacterium tuberculosis30Low

These results indicate that while the compound exhibits antimicrobial activity, further modifications may be necessary to enhance its efficacy against specific pathogens.

Case Studies

Several case studies have explored the biological activity of azetidine derivatives, including this compound. One notable study highlighted its effectiveness in reducing tumor size in animal models when administered in combination with standard chemotherapy agents. This synergistic effect suggests that the compound may enhance the efficacy of existing treatments.

Q & A

Q. How can researchers design a regioselective synthesis route for 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine?

Methodological Answer:

  • Start with 5-hydroxy-2,3-dihydro-1H-indene as the core scaffold. Use nucleophilic substitution (SN2) with azetidine derivatives (e.g., azetidine-3-triflate or mesylate) under basic conditions (e.g., K₂CO₃ in DMF) to install the azetidine moiety. Monitor regioselectivity via HPLC or TLC to confirm exclusive O-alkylation at the indene’s 5-position. Optimize reaction time and temperature to minimize side products like N-alkylation or over-oxidation .
  • Purify intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane). Confirm regiochemistry via 1H^1 \text{H}-NMR by observing characteristic shifts for the indene’s aromatic protons and azetidine’s ring protons .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against known standards. Quantify impurities (>0.1%) via peak integration .
  • Structural Confirmation :
  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify connectivity and stereochemistry. Key signals include the azetidine’s N–CH₂ protons (~3.5–4.0 ppm) and indene’s fused bicyclic protons (~6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₅NO, exact mass 189.1154) .
  • X-ray crystallography (e.g., SHELXL refinement) for absolute configuration if enantiopure synthesis is attempted .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS. Azetidine rings are prone to ring-opening under acidic/humid conditions; use desiccants and inert atmospheres for long-term storage .
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor indene oxidation or azetidine decomposition using UV-Vis spectroscopy. Use amber vials to mitigate photo degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysis : Employ chiral phosphoric acids (e.g., TRIP or SPINOL-derived catalysts) to desymmetrize azetidine precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Enzymatic Resolution : Use lipases (e.g., Chromobacterium viscosum lipase) for kinetic resolution of racemic intermediates. Hydrolyze diesters selectively to isolate enantiopure monoesters, as demonstrated for structurally similar indene derivatives .

Q. How can computational modeling predict the pharmacological activity of this compound analogs?

Methodological Answer:

  • Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., GPCRs or kinases) to identify binding modes. Optimize the indene-azetidine scaffold’s torsion angles for complementary interactions with active sites .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the indene) with bioactivity data (IC₅₀ values) to build predictive models. Validate with leave-one-out cross-validation (LOOCV) .

Q. How should researchers address contradictory data in azetidine ring-opening reactions during functionalization?

Methodological Answer:

  • Mechanistic Profiling : Use 15N^{15} \text{N}-labeled azetidine to track ring-opening pathways (e.g., via nucleophilic attack or acid-catalyzed hydrolysis). Compare kinetics under varying pH and solvent polarities .
  • Controlled Experiments : Replicate conflicting conditions (e.g., conflicting reports on pyrrolidine vs. azetidine cyclization ratios). Use substrate scope studies (Table 2 in ) to identify substituent-dependent trends (e.g., electron-donating groups favoring azetidine retention).

Q. What methods resolve ambiguities in crystallographic data for this compound complexes?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with R₁/Rw₁ metrics and difference Fourier maps .
  • Disorder Modeling : For flexible azetidine moieties, apply PART/SUMP restraints to refine occupancy ratios of disordered conformers. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

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